molecular formula C26H25N9 B11191617 6-[2-(4-Benzylpiperazino)-4-pyrimidinyl]-7-methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

6-[2-(4-Benzylpiperazino)-4-pyrimidinyl]-7-methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11191617
M. Wt: 463.5 g/mol
InChI Key: ITNRSPMYZMWUKH-UHFFFAOYSA-N
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Description

6-[2-(4-Benzylpiperazino)-4-pyrimidinyl]-7-methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-Benzylpiperazino)-4-pyrimidinyl]-7-methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 4-benzylpiperazine with a pyrimidine derivative, followed by cyclization with a triazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques is common to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-Benzylpiperazino)-4-pyrimidinyl]-7-methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

6-[2-(4-Benzylpiperazino)-4-pyrimidinyl]-7-methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-(4-Benzylpiperazino)-4-pyrimidinyl]-7-methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the progression of the cell cycle. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H25N9

Molecular Weight

463.5 g/mol

IUPAC Name

6-[2-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C26H25N9/c1-19-22(17-29-26-31-24(32-35(19)26)21-8-5-10-27-16-21)23-9-11-28-25(30-23)34-14-12-33(13-15-34)18-20-6-3-2-4-7-20/h2-11,16-17H,12-15,18H2,1H3

InChI Key

ITNRSPMYZMWUKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C4=NC(=NC=C4)N5CCN(CC5)CC6=CC=CC=C6

Origin of Product

United States

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